2-(Dimethylamino)-3-hexylcyclopent-2-EN-1-one
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Overview
Description
2-(Dimethylamino)-3-hexylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentene ring substituted with a dimethylamino group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-hexylcyclopent-2-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with hexylmagnesium bromide to form 3-hexylcyclopentanone. This intermediate is then subjected to a Mannich reaction with dimethylamine and formaldehyde to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-hexylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated amines.
Scientific Research Applications
2-(Dimethylamino)-3-hexylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-hexylcyclopent-2-EN-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-(Dimethylamino)ethanol: Known for its applications in cosmetics and pharmaceuticals.
Uniqueness
2-(Dimethylamino)-3-hexylcyclopent-2-EN-1-one is unique due to its cyclopentene ring structure combined with a hexyl chain and a dimethylamino group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89450-51-1 |
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Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(dimethylamino)-3-hexylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H23NO/c1-4-5-6-7-8-11-9-10-12(15)13(11)14(2)3/h4-10H2,1-3H3 |
InChI Key |
OYXHUEJTERVHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=O)CC1)N(C)C |
Origin of Product |
United States |
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